1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to impart unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be compared to other trifluoromethyl-containing compounds, such as:
2-(Trifluoromethyl)pyridine: Known for its use in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)benzene: Commonly used in organic synthesis and material science.
Trifluoromethyl-substituted indoles: Studied for their biological activities and potential therapeutic applications
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12F3N3 |
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Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)12-18-10-8-17-7-6-11(10)19(12)9-4-2-1-3-5-9/h1-5,17H,6-8H2 |
InChI Key |
GMJCJVOSRDPIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(C(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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